molecular formula C16H17ClO4S B2735002 4-Chloro-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate CAS No. 2305530-77-0

4-Chloro-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate

Cat. No.: B2735002
CAS No.: 2305530-77-0
M. Wt: 340.82
InChI Key: PGXWPXGYILEXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes both aromatic and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonation of 4-chloro-3-methylphenyl with 2-ethoxy-5-methylbenzene under controlled conditions. The reaction is usually carried out in the presence of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aromatic rings can participate in oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted aromatic compounds, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-Chloro-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceutical Research: It may serve as a precursor for the synthesis of biologically active compounds.

    Chemical Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methylphenyl 2-ethoxybenzene-1-sulfonate
  • 4-Chloro-3-methylphenyl 2-methoxy-5-methylbenzene-1-sulfonate
  • 4-Bromo-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate

Uniqueness

4-Chloro-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and ethoxy groups on the aromatic rings allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(4-chloro-3-methylphenyl) 2-ethoxy-5-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO4S/c1-4-20-15-8-5-11(2)9-16(15)22(18,19)21-13-6-7-14(17)12(3)10-13/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXWPXGYILEXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.